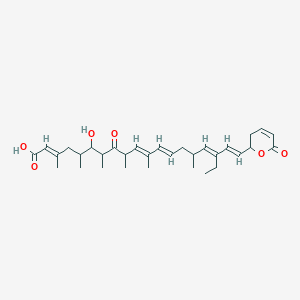

Anguinomycin B

Description

Properties

CAS No. |

111278-00-3 |

|---|---|

Molecular Formula |

C32H46O6 |

Molecular Weight |

526.7 g/mol |

IUPAC Name |

(2E,10E,12E,16E,18E)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid |

InChI |

InChI=1S/C32H46O6/c1-8-27(15-16-28-13-10-14-30(35)38-28)19-22(3)12-9-11-21(2)17-24(5)31(36)26(7)32(37)25(6)18-23(4)20-29(33)34/h9-11,14-17,19-20,22,24-26,28,32,37H,8,12-13,18H2,1-7H3,(H,33,34)/b11-9+,16-15+,21-17+,23-20+,27-19+ |

InChI Key |

QLEZOSIKJQCEQI-MVGWMUTRSA-N |

Isomeric SMILES |

CC/C(=C\C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C/C1CC=CC(=O)O1 |

Canonical SMILES |

CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1CC=CC(=O)O1 |

Synonyms |

anguinomycin B |

Origin of Product |

United States |

Methodological & Application

Application Notes and Protocols: Total Synthesis and Purification of Anguinomycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anguinomycin B is a potent polyketide natural product that exhibits significant antitumor activity through the inhibition of nuclear export, a critical cellular process often dysregulated in cancer. This document provides a detailed protocol for the total synthesis of this compound, based on the successful strategies employed for the synthesis of its structural analogs, Anguinomycin C and D. Furthermore, a comprehensive purification protocol is outlined to isolate the target compound with high purity. The synthesis converges on the coupling of two key fragments: a highly functionalized dihydropyranone core and a stereochemically rich polyketide chain. This guide includes quantitative data where available from related syntheses, detailed experimental procedures for key reactions, and a visual representation of the synthetic workflow and the biological mechanism of action.

Introduction

The anguinomycin family of natural products has garnered significant interest in the field of drug discovery due to their potent and selective inhibition of the nuclear export protein CRM1 (Chromosome Region Maintenance 1 or Exportin 1).[1][2] By covalently modifying a cysteine residue in the cargo-binding site of CRM1, anguinomycins effectively block the transport of numerous tumor suppressor proteins and growth regulators from the nucleus to the cytoplasm, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] this compound, a member of this family, represents a compelling target for total synthesis to enable further biological evaluation and the development of novel anticancer therapeutics.

This document outlines a proposed total synthesis of this compound, leveraging the elegant and efficient strategies developed by the Gademann group for the synthesis of Anguinomycin C and D.[4][5][6] The synthetic approach is modular, allowing for the potential generation of analogs for structure-activity relationship (SAR) studies. Additionally, a robust purification protocol is presented to ensure the isolation of highly pure this compound for subsequent biological assays.

Data Presentation

Table 1: Key Synthetic Transformations and Reported Yields for Analogous Syntheses

| Step | Transformation | Key Reagents/Catalysts | Starting Material Fragment | Product Fragment | Reported Yield (Analogous) | Reference |

| 1 | Jacobsen-Katsuki epoxidation | (R,R)-Jacobsen's catalyst, m-CPBA | Allylic alcohol | Epoxide | ~85-95% | Gademann, et al. |

| 2 | Asymmetric Hetero-Diels-Alder | Cr(III)-salen catalyst | Diene and Aldehyde | Dihydropyranone | ~70-80% (ee >95%) | [4] |

| 3 | Evans Syn-Aldol Reaction | Chiral oxazolidinone, TiCl4, DIPEA | Acyl oxazolidinone, Aldehyde | β-Hydroxy carbonyl | >80% (ds >95:5) | [4] |

| 4 | Negishi Cross-Coupling | Pd(dppf)Cl2, n-BuLi, ZnCl2 | Vinyl iodide | Coupled product | ~60-75% | [4] |

| 5 | Suzuki-Miyaura Coupling | Pd(PPh3)4, K2CO3 | Vinyl boronic ester, Vinyl halide | Coupled polyene | ~70-85% | Gademann, et al. |

| 6 | Macrolactonization | Yamaguchi or Shiina conditions | Seco-acid | Macrolactone | ~50-70% | Gademann, et al. |

| 7 | Deprotection | TBAF, HF-Pyridine | Silyl-protected alcohol | Alcohol | >90% | [4] |

Note: The yields are based on the reported syntheses of Anguinomycin C and D and may vary for the synthesis of this compound.

Experimental Protocols

I. Synthesis of the Dihydropyranone Core (Fragment A)

A plausible route to the dihydropyranone core of this compound involves a highly stereoselective Jacobsen Cr-mediated asymmetric hetero-Diels-Alder reaction.[4]

Protocol: Asymmetric Hetero-Diels-Alder Reaction

-

To a solution of the chiral Cr(III)-salen catalyst (0.05 eq) in anhydrous dichloromethane (DCM) at -20 °C is added the corresponding diene (1.0 eq).

-

The aldehyde partner (1.2 eq) is then added dropwise to the reaction mixture.

-

The reaction is stirred at -20 °C for 24-48 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with saturated aqueous NaHCO3 and extracted with DCM.

-

The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the dihydropyranone fragment.

II. Synthesis of the Polyketide Chain (Fragment B)

The stereochemically complex polyketide chain can be constructed using a series of substrate-controlled aldol reactions, such as the Evans syn-aldol reaction, to set the required stereocenters.[4]

Protocol: Evans Syn-Aldol Reaction

-

The chiral N-acyloxazolidinone (1.0 eq) is dissolved in anhydrous DCM and cooled to -78 °C.

-

Titanium(IV) chloride (1.1 eq) is added dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 eq).

-

The resulting enolate solution is stirred at -78 °C for 30 minutes.

-

The aldehyde (1.5 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for 2-4 hours.

-

The reaction is quenched with a saturated aqueous solution of NH4Cl and allowed to warm to room temperature.

-

The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.

-

The crude product is purified by silica gel column chromatography to yield the desired β-hydroxy carbonyl adduct.

III. Fragment Coupling and Completion of the Synthesis

The two key fragments can be coupled using a palladium-catalyzed cross-coupling reaction, such as a Negishi or Suzuki-Miyaura coupling, followed by macrolactonization and final deprotection steps.[4]

Protocol: Suzuki-Miyaura Coupling

-

To a degassed solution of the vinyl boronic ester (1.0 eq) and the vinyl halide (1.2 eq) in a suitable solvent system (e.g., toluene/ethanol/water) is added a palladium catalyst such as Pd(PPh3)4 (0.05 eq) and a base (e.g., K2CO3, 3.0 eq).

-

The reaction mixture is heated to 80-90 °C and stirred under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

-

The reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated.

-

Purification by silica gel column chromatography affords the coupled product.

IV. Purification Protocol for this compound

The final purification of this compound is crucial to obtain a sample of high purity for biological testing. A multi-step chromatographic approach is recommended.

-

Initial Purification by Flash Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate).

-

Procedure: The crude product from the final deprotection step is dissolved in a minimal amount of DCM and loaded onto the silica gel column. The fractions are collected and analyzed by TLC. Fractions containing the desired product are combined and concentrated.

-

-

Intermediate Purification by Reversed-Phase Chromatography:

-

Stationary Phase: C18-functionalized silica gel.

-

Mobile Phase: A gradient of acetonitrile in water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Procedure: The partially purified product is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and subjected to reversed-phase flash chromatography or preparative HPLC.

-

-

Final Purification by High-Performance Liquid Chromatography (HPLC):

-

Column: A semi-preparative or preparative reversed-phase C18 column.

-

Mobile Phase: An isocratic or shallow gradient elution with an optimized mixture of acetonitrile and water.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm and 254 nm).

-

Procedure: The purest fractions from the previous step are pooled, concentrated, and subjected to final purification by HPLC to yield this compound of >98% purity. The final purity should be confirmed by analytical HPLC and characterized by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of CRM1 inhibition by this compound.

Experimental Workflow for this compound Total Synthesis

Caption: Convergent total synthesis workflow for this compound.

References

- 1. Structural Basis of Targeting the Exportin CRM1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear export inhibition through covalent conjugation and hydrolysis of Leptomycin B by CRM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRM1 inhibition induces tumor cell cytotoxicity and impairs osteoclastogenesis in multiple myeloma: molecular mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis of Anguinomycin C by Gademann [organic-chemistry.org]

- 5. Total synthesis, configuration, and biological evaluation of anguinomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Anguinomycin B Cytotoxicity Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anguinomycin B is a member of the anguinomycin family of natural products, which have demonstrated potent antitumor properties. A key characteristic of anguinomycins is their selective cytotoxicity against transformed cells, particularly those with an inactivated retinoblastoma protein (pRb).[1] This selectivity suggests a mechanism of action intertwined with the cell cycle regulatory machinery, making this compound a compound of interest for targeted cancer therapy research.

This document provides a detailed protocol for assessing the cytotoxicity of this compound using a standard MTT assay. It also presents a summary of the known selective effects of anguinomycins and a proposed signaling pathway illustration to guide further mechanistic studies.

Data Presentation: Cytotoxic Effects of Anguinomycins

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the general cytotoxic profile of the anguinomycin family is characterized by its selectivity for transformed cells. The following table summarizes these known effects. Researchers are encouraged to use the protocol provided below to determine the specific IC50 values for this compound in their cell lines of interest.

| Cell Type | pRb Status | Observed Effect of Anguinomycins | Reference |

| Normal Fibroblasts | Functional | Growth Arrest | [1] |

| Transformed Cells (e.g., expressing HPV E7, Ad E1A, or SV40 Large T Antigen) | Inactivated | Cell Death | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Materials

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO) and a no-treatment control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan.

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis

-

Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Visualizations

Experimental Workflow: MTT Assay

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

Proposed Signaling Pathway: this compound and the pRb/E2F Pathway

Anguinomycins have been shown to selectively induce cell death in cells where the retinoblastoma protein (pRb) is inactivated.[1] pRb is a key tumor suppressor that controls the G1/S cell cycle checkpoint by binding to and inhibiting the E2F family of transcription factors. In many cancer cells, the pRb pathway is disrupted, leading to uncontrolled E2F activity and cell proliferation. The selective nature of anguinomycins suggests that they may act downstream of pRb inactivation, targeting a vulnerability that is exposed in these cancer cells.

Caption: Proposed mechanism of this compound acting on the pRb/E2F signaling pathway.

References

Application Notes and Protocols for Anguinomycin B Structure-Activity Relationship (SAR) Study

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anguinomycin B is a polyketide natural product belonging to the leptomycin family of antitumor antibiotics.[1][2] It exhibits potent cytotoxic activity against various cancer cell lines, notably those with a deficient retinoblastoma protein (pRB) pathway, and also possesses antibacterial properties.[2] The primary molecular target of the anguinomycin class of compounds is Chromosomal Region Maintenance 1 (CRM1, also known as Exportin 1), a crucial protein responsible for the nuclear export of various tumor suppressor proteins, cell cycle regulators, and oncogene products.[3] By inhibiting CRM1, anguinomycins can induce cell cycle arrest and apoptosis in cancer cells.

This document outlines a detailed strategy for a Structure-Activity Relationship (SAR) study of this compound. The goal is to systematically modify the chemical structure of this compound to identify key structural motifs responsible for its biological activity and to potentially develop analogs with improved potency, selectivity, and drug-like properties.

This compound: Core Structure and Proposed Sites for Modification

The core structure of this compound consists of a polyketide chain with several methyl and ethyl substitutions, a hydroxyl group, a ketone, a carboxylic acid, and a dihydropyranone ring. Based on the known mechanism of action of related CRM1 inhibitors and the chemical functionalities present, the following sites are proposed for modification to probe the SAR.

Caption: Core structure of this compound with key regions for SAR investigation.

Experimental Design and Workflow

The SAR study will follow a systematic workflow involving the chemical synthesis of analogs, followed by a hierarchical series of biological evaluations.

Caption: Overall workflow for the this compound SAR study.

Data Presentation: SAR Summary Tables

The quantitative data generated from the biological assays will be summarized in the following tables for clear comparison and SAR elucidation.

Table 1: Cytotoxicity of this compound Analogs

| Compound ID | Modification | IC₅₀ (µM) vs. pRB-deficient cell line (e.g., HeLa) | IC₅₀ (µM) vs. pRB-proficient cell line (e.g., A549) | Selectivity Index (SI)¹ |

| This compound | Parent | [Data] | [Data] | [Data] |

| Series R1 | ||||

| AB-R1a | [Modification] | [Data] | [Data] | [Data] |

| AB-R1b | [Modification] | [Data] | [Data] | [Data] |

| Series R2 | ||||

| AB-R2a | [Modification] | [Data] | [Data] | [Data] |

| AB-R2b | [Modification] | [Data] | [Data] | [Data] |

| Series R3 | ||||

| AB-R3a | [Modification] | [Data] | [Data] | [Data] |

| Series R4 | ||||

| AB-R4a | [Modification] | [Data] | [Data] | [Data] |

¹ Selectivity Index = IC₅₀ (pRB-proficient) / IC₅₀ (pRB-deficient)

Table 2: Antibacterial Activity of this compound Analogs

| Compound ID | MIC (µg/mL) vs. Staphylococcus aureus | MIC (µg/mL) vs. Bacillus subtilis | MIC (µg/mL) vs. Escherichia coli |

| This compound | [Data] | [Data] | [Data] |

| Series R1 | |||

| AB-R1a | [Data] | [Data] | [Data] |

| AB-R1b | [Data] | [Data] | [Data] |

| Series R2 | |||

| AB-R2a | [Data] | [Data] | [Data] |

| AB-R2b | [Data] | [Data] | [Data] |

| Series R3 | |||

| AB-R3a | [Data] | [Data] | [Data] |

| Series R4 | |||

| AB-R4a | [Data] | [Data] | [Data] |

Table 3: CRM1 Inhibition by this compound Analogs

| Compound ID | CRM1 Inhibition IC₅₀ (nM) |

| This compound | [Data] |

| Series R1 | |

| AB-R1a | [Data] |

| AB-R1b | [Data] |

| Series R2 | |

| AB-R2a | [Data] |

| AB-R2b | [Data] |

| Series R3 | |

| AB-R3a | [Data] |

| Series R4 | |

| AB-R4a | [Data] |

Experimental Protocols

General Protocol for the Synthesis of this compound Analogs

The synthesis of this compound analogs will be based on the established total synthesis of the closely related Anguinomycin D.[4] Key steps will involve asymmetric synthesis of the dihydropyranone fragment, construction of the polyketide chain via aldol and coupling reactions (e.g., Suzuki or Negishi coupling), and a final macrolactonization. Modifications at the designated R1-R4 positions will be introduced using appropriately functionalized building blocks or by chemical derivatization of late-stage intermediates or the final product.

Example Modification (R2 - Carboxylic Acid Esterification):

-

Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add the desired alcohol (e.g., methanol, ethanol; 1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Cool the reaction mixture to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired ester analog.

-

Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Cytotoxicity Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antibacterial Assay (Minimum Inhibitory Concentration - MIC)

This protocol utilizes the broth microdilution method.

-

Bacterial Inoculum Preparation: Grow a fresh culture of the test bacteria (e.g., S. aureus) in Mueller-Hinton Broth (MHB) to the exponential phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the this compound analogs in MHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

CRM1 Inhibition Assay (In Vitro)

This protocol describes a cell-free assay using a fluorescently labeled cargo protein that is a substrate for CRM1-mediated export.

-

Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing recombinant human CRM1 protein, RanGTP, and a fluorescently labeled cargo protein (e.g., a peptide containing a nuclear export signal fused to a fluorescent protein).

-

Inhibitor Addition: Add the this compound analogs at various concentrations to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the formation of the CRM1-RanGTP-cargo complex and any inhibition by the test compounds.

-

Detection: Use a fluorescence polarization (FP) or a similar proximity-based assay to measure the formation of the ternary complex. Inhibition of complex formation will result in a decrease in the FP signal.

-

Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway Visualization

The inhibitory action of this compound on CRM1 disrupts the nuclear export of key regulatory proteins, leading to their accumulation in the nucleus and subsequent downstream effects.

Caption: Mechanism of action of this compound via CRM1 inhibition.

References

Protocol for Synthesizing Anguinomycin B Analogs with Improved Potency

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of Anguinomycin B analogs with the aim of improving their therapeutic potency. Anguinomycins are a class of natural products that have demonstrated significant antitumor activity through the inhibition of the nuclear export protein CRM1. The following protocols are based on established synthetic routes and biological evaluation methods, providing a framework for the development of novel and more potent Anguinomycin analogs.

Overview of Synthetic Strategy

The total synthesis of Anguinomycin analogs, such as Anguinomycin C and D, has been achieved through a convergent approach.[1] Key synthetic transformations include a Jacobsen Cr(III)-catalyzed hetero-Diels-Alder reaction to construct the dihydropyranone core, Negishi and Suzuki cross-coupling reactions to assemble the polyketide chain, and an Evans syn-aldol reaction for stereoselective carbon-carbon bond formation.[1]

The general synthetic approach allows for the modification of various parts of the Anguinomycin scaffold, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies. Modifications can be introduced in the side chain and the core structure to explore their impact on biological activity.

Data Presentation

The potency of Anguinomycin analogs is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the cytotoxic activity of selected Anguinomycin analogs and the parent compound.

| Compound | Cell Line | IC50 (nM)[2] |

| Anguinomycin C | HeLa | <10 |

| Anguinomycin D | HeLa | <10 |

| Truncated Analog | HeLa | <25 |

Experimental Protocols

General Synthetic Protocol for Anguinomycin Analogs

The following is a generalized protocol for the synthesis of Anguinomycin analogs, based on the total synthesis of Anguinomycin C.[3] This protocol should be adapted and optimized for specific analogs.

3.1.1. Synthesis of the Dihydropyranone Fragment

A key step in the synthesis is the Jacobsen Cr(III)-catalyzed asymmetric hetero-Diels-Alder reaction to form the chiral dihydropyranone core.

-

Reaction: Asymmetric hetero-Diels-Alder reaction.

-

Reactants: Danishefsky's diene and a suitable aldehyde.

-

Catalyst: (S,S)-Jacobsen's Cr(III) catalyst.

-

Solvent: Dichloromethane (CH₂Cl₂).

-

Procedure:

-

To a solution of the aldehyde in CH₂Cl₂ at -20 °C is added the (S,S)-Jacobsen's Cr(III) catalyst.

-

Danishefsky's diene is added dropwise to the mixture.

-

The reaction is stirred at -20 °C for the appropriate time, monitoring by TLC.

-

Upon completion, the reaction is quenched and the product is purified by flash column chromatography.

-

3.1.2. Assembly of the Polyketide Chain

The polyketide chain is constructed using a combination of Negishi and Suzuki cross-coupling reactions.

-

Reaction: Negishi and Suzuki cross-coupling.

-

Reactants: Dihydropyranone-derived organozinc or organoboron species and a vinyl iodide or bromide fragment.

-

Catalyst: Palladium catalyst, e.g., Pd(PPh₃)₄.

-

Procedure (Illustrative for Suzuki Coupling):

-

To a solution of the vinyl iodide and the boronic acid derivative in a suitable solvent (e.g., THF/H₂O), a palladium catalyst and a base (e.g., K₂CO₃) are added.

-

The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is worked up and the product is purified by column chromatography.

-

3.1.3. Final Deprotection and Purification

The final steps involve the removal of protecting groups and purification of the final Anguinomycin analog.

-

Procedure:

-

Select appropriate deprotection conditions based on the protecting groups used (e.g., TBAF for silyl ethers, acidic or basic hydrolysis for esters).

-

The deprotected compound is purified by preparative HPLC to yield the final analog.

-

Biological Evaluation Protocols

3.2.1. CRM1 Inhibition Assay (In Vitro Nuclear Export Assay)

This assay assesses the ability of Anguinomycin analogs to inhibit the CRM1-mediated nuclear export of a fluorescently labeled cargo protein in permeabilized cells.[4][5]

-

Cell Line: HeLa cells stably expressing a fluorescently tagged nuclear export signal (NES)-containing protein (e.g., GFP-NES).

-

Reagents: Digitonin, transport buffer, ATP regenerating system, recombinant RanGTP, and the Anguinomycin analog to be tested.

-

Procedure:

-

Seed HeLa-GFP-NES cells on glass coverslips.

-

Permeabilize the cells with digitonin in transport buffer to allow the entry of exogenous proteins while keeping the nuclear envelope intact.

-

Incubate the permeabilized cells with the Anguinomycin analog at various concentrations.

-

Initiate the export reaction by adding transport buffer containing an ATP regenerating system and RanGTP.

-

After incubation at 37°C, fix the cells and mount the coverslips on microscope slides.

-

Quantify the nuclear and cytoplasmic fluorescence using a fluorescence microscope. A potent inhibitor will cause the fluorescent protein to be retained in the nucleus.

-

3.2.2. Apoptosis Assay (Annexin V Staining)

This assay determines the ability of Anguinomycin analogs to induce apoptosis in cancer cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.

-

Reagents: Annexin V conjugated to a fluorophore (e.g., FITC), Propidium Iodide (PI) for distinguishing necrotic cells, and binding buffer.

-

Procedure:

-

Treat the cancer cell line of interest with the Anguinomycin analog at various concentrations for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.

-

Mandatory Visualizations

Signaling Pathway of CRM1 Inhibition

Caption: CRM1-mediated nuclear export and its inhibition by Anguinomycin analogs.

Experimental Workflow for Analog Synthesis and Evaluation

Caption: Workflow for the synthesis and evaluation of this compound analogs.

References

Troubleshooting & Optimization

Anguinomycin B In Vitro Optimization: A Technical Support Resource

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anguinomycin B in in vitro experiments. The information is designed to help optimize experimental conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro assays?

A1: Based on studies of related angucycline antibiotics, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments with this compound. For instance, the related compound saquayamycin B1 has demonstrated IC50 values ranging from 0.18 to 0.84 µM in human colorectal cancer cells.[1] Another angucyclinone, chemomicin, has been shown to induce apoptosis in HepG2 cells at concentrations of 1 to 2 µg/ml. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q2: How should I prepare a stock solution of this compound?

Q3: What is the stability of this compound in cell culture medium?

A3: The stability of this compound in specific cell culture media like DMEM or RPMI has not been extensively documented. However, it is a common practice to prepare fresh dilutions of the compound in pre-warmed media immediately before treating the cells. Antibiotics in culture media are generally stable for about three days at 37°C, but light sensitivity can be a factor.[2] It is advisable to minimize the exposure of this compound-containing media to light. For long-term experiments, consider replenishing the medium with freshly diluted this compound every 48-72 hours.

Q4: I am not observing a significant effect of this compound on my cells. What are the possible reasons?

A4: Several factors could contribute to a lack of response:

-

Concentration: The concentration of this compound may be too low for your specific cell line. Perform a dose-response study with a wider range of concentrations.

-

Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to anticancer agents. Consider testing a cell line known to be sensitive to similar compounds if available.

-

Compound Integrity: Ensure the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.

-

Assay Duration: The incubation time might be insufficient to observe a biological effect. Consider extending the treatment duration.

-

Experimental Protocol: Review your protocol for any deviations, such as incorrect dilutions or cell seeding densities.

Q5: this compound is causing widespread cell death, even at low concentrations. How can I troubleshoot this?

A5: If you observe excessive cytotoxicity, consider the following:

-

Concentration: The concentration might be too high for your cell line. Perform a dose-response experiment with lower concentrations.

-

Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically >0.5%).

-

Contamination: Rule out any potential contamination in your cell culture or reagents.

-

Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment.

Troubleshooting Guides

Problem 1: Inconsistent results between experiments.

-

Possible Cause: Variability in cell seeding density, passage number, or health of the cells.

-

Solution: Standardize your cell culture procedures. Use cells within a specific passage number range and ensure consistent seeding density for all experiments. Regularly monitor cell morphology and viability.

-

Possible Cause: Inaccurate pipetting or dilution of this compound.

-

Solution: Calibrate your pipettes regularly. Prepare a fresh serial dilution of this compound for each experiment from a single stock aliquot.

-

Possible Cause: Fluctuation in incubator conditions (CO2, temperature, humidity).

-

Solution: Regularly monitor and calibrate your incubator to maintain stable conditions.

Problem 2: High background in cell viability assays.

-

Possible Cause: Interference of this compound with the assay reagents.

-

Solution: Run a control with this compound in cell-free media to check for any direct interaction with the assay components (e.g., MTT, resazurin).

-

Possible Cause: Contamination of the cell culture.

-

Solution: Regularly test your cell lines for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal contamination.

Quantitative Data Summary

| Compound | Cell Line(s) | IC50 / Effective Concentration | Assay Duration | Reference |

| Saquayamycin B1 | Human Colorectal Cancer Cells | 0.18 - 0.84 µM | Not Specified | [1] |

| Resistomycin | Caco-2 | 0.38 µg/mL | Not Specified | [1] |

| Chemomicin | HepG2 | 1 - 2 µg/mL (Apoptosis Induction) | 24 hours |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

This compound and Cancer-Related Signaling Pathways

This compound, as an angucycline antibiotic, is likely to affect key signaling pathways involved in cancer cell proliferation and survival. Based on studies of related compounds, potential targets include the PI3K/Akt/mTOR and p53 pathways.

References

troubleshooting low yield in Anguinomycin B synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals experiencing low yields in the synthesis of Anguinomycin B. The advice is based on established synthetic strategies for anguinomycins and related complex natural products.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields at different stages of the this compound synthesis.

Question: My hetero-Diels-Alder reaction to form the dihydropyranone core is resulting in a low yield or poor stereoselectivity. What are the likely causes and solutions?

Answer:

Low yield in the Jacobsen Cr-mediated asymmetric hetero-Diels-Alder reaction is a common challenge. Several factors could be contributing to this issue:

-

Catalyst Activity: The Cr(III)-salen catalyst is sensitive to air and moisture. Ensure strict anhydrous and anaerobic conditions are maintained throughout the setup and reaction. The catalyst may also need to be freshly prepared or purchased from a reliable source.

-

Substrate Purity: Impurities in the aldehyde or diene starting materials can poison the catalyst or lead to side reactions. Purify all starting materials immediately before use.

-

Reaction Temperature: This reaction is often temperature-sensitive. A deviation from the optimal temperature can affect both yield and enantioselectivity. Experiment with a range of temperatures to find the optimal conditions for your specific substrates.

-

Solvent Choice: The polarity and purity of the solvent are critical. Ensure you are using a dry, non-coordinating solvent as specified in established protocols.

Troubleshooting Workflow for Hetero-Diels-Alder Reaction

Caption: Troubleshooting workflow for the hetero-Diels-Alder reaction.

Question: I am observing a significant loss of material during the Negishi coupling step. How can I improve the yield?

Answer:

The Negishi coupling is a powerful C-C bond-forming reaction, but its efficiency can be hampered by several factors. Based on synthetic routes for related compounds, here are some key areas to investigate[1]:

-

Organozinc Reagent Formation: The formation of the organozinc reagent is a critical step. Ensure the complete conversion of your starting material to the organozinc species before adding the coupling partner and catalyst. Incomplete formation can be a major source of low yield.

-

Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Ensure you are using the correct catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and that it is of high purity. The catalyst loading may also need optimization.

-

Additives: In some cases, additives can significantly improve the yield of Negishi couplings. For instance, the addition of a substoichiometric amount of DiBAL-H has been reported to give better results in similar syntheses[1].

-

Reaction Conditions: Strict inert conditions are mandatory as both the catalyst and the organozinc reagent are oxygen-sensitive. Ensure all glassware is oven-dried, and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.

Table 1: Common Issues and Solutions for Negishi Coupling

| Problem | Potential Cause | Recommended Solution |

| Low Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. |

| Poor organozinc formation | Confirm formation via quenching an aliquot. | |

| Low reaction temperature | Gradually increase the temperature and monitor by TLC. | |

| Formation of Side Products | Presence of oxygen | Degas the solvent and use a robust inert atmosphere. |

| Impure starting materials | Re-purify the coupling partners. | |

| Stereochemical Scrambling | Isomerization of the double bond | This can be inherent to the mechanism; consider alternative coupling strategies if problematic[1]. |

Question: My Suzuki coupling to complete the carbon skeleton is giving a low yield. What should I check?

Answer:

The Suzuki coupling is generally robust, but issues can arise, especially with complex substrates.

-

Base Selection: The choice and quality of the base are critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base must be finely powdered and anhydrous for optimal results.

-

Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition (protodeboronation). Use fresh, high-purity boronic acid or ester.

-

Solvent System: A two-phase solvent system (e.g., toluene/water or dioxane/water) is often used. The ratio of these solvents can impact the reaction rate and yield. Ensure vigorous stirring to facilitate phase transfer.

-

Oxygen Contamination: While more tolerant than other cross-couplings, prolonged exposure of the palladium catalyst to oxygen at elevated temperatures can lead to catalyst deactivation. Degassing the reaction mixture is recommended.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the total synthesis of Anguinomycin-class molecules?

A1: The total synthesis of complex natural products like anguinomycins is a lengthy process. For example, the first total synthesis of Anguinomycin C was reported to have an overall yield of 6.7% over 18 steps in the longest linear sequence[2]. Optimizing individual steps is crucial for achieving a workable overall yield.

Q2: Are there any particularly sensitive functional groups in the this compound structure to be aware of during synthesis?

A2: Yes, the α,β-unsaturated δ-lactone core is a key feature of anguinomycins and can be sensitive to certain reagents, particularly strong nucleophiles or bases which could lead to Michael addition or ring-opening.[2] Protecting group strategy is therefore critical to mask reactive sites until the appropriate stage of the synthesis.

Q3: How critical is the stereochemistry during the synthesis?

A3: The stereochemistry is absolutely critical for the biological activity of this compound. Several stereocenters need to be set correctly. Asymmetric reactions, such as the hetero-Diels-Alder and aldol additions, are key to establishing the correct stereochemistry early in the synthesis.[1][2]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling Step

-

Preparation: To an oven-dried Schlenk flask, add the vinyl iodide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

-

Solvent Addition: Add degassed solvents (e.g., a 3:1 mixture of toluene and water) via cannula.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) under a positive flow of argon.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Logical Relationship for Yield Optimization

Caption: A logical diagram for systematic yield optimization in a multi-step synthesis.

References

Anguinomycin B stability and degradation under various storage conditions

Disclaimer: Specific stability and degradation data for Anguinomycin B are not extensively available in public literature. The information provided here is based on the general characteristics of polyene macrolide antibiotics, the class to which this compound belongs. Researchers should always perform their own stability studies for their specific experimental conditions and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: While specific instructions from the supplier's Certificate of Analysis should always be followed, general recommendations for polyene macrolide antibiotics like this compound are to store the solid compound in a well-sealed container, protected from light, at -20°C.[1] Stock solutions should be freshly prepared for optimal results. If short-term storage of solutions is necessary, they should be kept at 4°C and protected from light for no longer than 24 hours. For longer-term storage, aliquoting and freezing at -80°C may be possible, but stability under these conditions should be validated by the user.

Q2: What are the primary factors that can cause this compound to degrade?

A2: this compound, as a polyene macrolide, is susceptible to degradation from several factors:

-

Light: The conjugated polyene chain in the molecule is sensitive to photodegradation.[2][3]

-

Temperature: Elevated temperatures can accelerate degradation.[1][3]

-

pH: Extreme pH conditions (both acidic and basic) can lead to hydrolysis and other degradation pathways.[1]

-

Oxidation: The polyene system is prone to oxidation.[3]

-

Aqueous Solutions: Polyene macrolides generally have poor stability in aqueous solutions compared to their solid form.[1]

Q3: How can I tell if my this compound has degraded?

A3: Degradation can manifest in several ways:

-

Visual Changes: A change in the color or clarity of a solution may indicate degradation or precipitation.

-

Chromatographic Analysis: The appearance of new peaks or a decrease in the area of the main this compound peak in an HPLC chromatogram is a clear indicator of degradation.

-

Loss of Biological Activity: A decrease in the expected biological effect in your experiments can suggest that the compound has degraded.

Q4: Can I use a stock solution of this compound that has been stored for an extended period?

A4: It is highly recommended to use freshly prepared solutions. If you must use a previously prepared stock solution, its integrity should be verified, for example, by HPLC, to ensure the concentration and purity have not been compromised.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If storing solutions, validate your storage conditions (temperature, duration) by HPLC to confirm stability. Protect solutions from light at all times. |

| Loss of biological activity | Degradation of this compound in the experimental medium. | The stability of this compound in your specific cell culture or assay buffer should be determined. Consider performing a time-course experiment to see if the compound degrades over the duration of your assay. |

| Precipitation in stock solution or assay medium | Poor solubility of this compound. | This compound is poorly soluble in water.[1] Ensure you are using an appropriate solvent for your stock solution (e.g., DMSO) and that the final concentration in your aqueous assay medium does not exceed its solubility limit. Gentle warming and vortexing may aid dissolution. |

| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | This is indicative of degradation. Characterize the degradation products if necessary for your research. To minimize degradation, review your handling and storage procedures, ensuring the compound is protected from light, extreme temperatures, and pH. |

Stability of this compound Under Various Storage Conditions

The following table summarizes the expected qualitative stability of this compound based on the known behavior of polyene macrolide antibiotics.

| Condition | Solid State | In Solution (e.g., DMSO) | In Aqueous Buffer | Recommendations |

| Temperature | ||||

| -80°C | Expected to be stable | Likely stable for extended periods (user validation required) | Likely stable for extended periods (user validation required) | Recommended for long-term storage of stock solutions. |

| -20°C | Recommended for solid storage | Stable for moderate-term storage (weeks to months, user validation required) | Prone to degradation over time | Standard storage for solid compound. |

| 4°C | Stable | Short-term stability (days, user validation required) | Unstable, significant degradation can occur rapidly | Not recommended for long-term storage of solutions. |

| Room Temperature (~25°C) | Prone to slow degradation | Unstable, use immediately | Highly unstable | Avoid exposure to room temperature for extended periods. |

| Light Exposure | Should be protected from light | Highly sensitive to photodegradation[2][3] | Highly sensitive to photodegradation[2][3] | Always protect from light. Use amber vials or wrap containers in foil. |

| pH | Not applicable | Stable in neutral pH solvents | Unstable at acidic and alkaline pH[1] | Maintain a neutral pH in aqueous solutions whenever possible. |

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

A forced degradation study is essential for understanding the degradation pathways and developing a stability-indicating analytical method.[4][5][6]

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers (e.g., phosphate buffer)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

HPLC system with a UV or DAD detector and a C18 column

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose the stock solution to a light source (e.g., UV lamp or direct sunlight).

-

-

Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before injection into the HPLC. Dilute all samples to an appropriate concentration with the mobile phase.

-

HPLC Analysis: Analyze the samples using a validated HPLC method. A gradient elution with a C18 column is often suitable for separating the parent compound from its degradation products.[7]

-

Data Analysis: Compare the chromatograms of the stressed samples to that of the unstressed control. Identify and quantify the degradation products. The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient.[8]

Visualizations

Caption: Workflow for a forced degradation study of this compound.

Caption: Key factors contributing to the degradation of polyene macrolides.

References

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biopharmaspec.com [biopharmaspec.com]

- 5. sgs.com [sgs.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

overcoming Anguinomycin B resistance in cancer cell lines

Disclaimer: Anguinomycin B is an antitumor antibiotic identified in the late 1980s and early 1990s. As of late 2025, there is a notable absence of recent research in publicly available scientific literature regarding its specific resistance mechanisms. Therefore, this technical support center has been developed to address potential challenges by drawing parallels with well-documented resistance mechanisms observed for other antitumor antibiotics that act as DNA-damaging agents. The following troubleshooting guides and FAQs are based on established principles of cancer drug resistance.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A1: Acquired resistance to antitumor antibiotics like this compound can be multifactorial. Based on mechanisms observed for similar compounds, potential causes include:

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Multidrug Resistance-Associated Protein 1 (MRP1), can actively pump this compound out of the cell, reducing its intracellular concentration.[1][2][3][4]

-

Enhanced DNA Damage Repair (DDR): Since many antitumor antibiotics induce DNA damage, resistant cells may have upregulated DNA repair pathways, allowing them to more efficiently fix the lesions caused by the drug.[5][6][7][8][9]

-

Evasion of Apoptosis: Cancer cells can acquire mutations or alter the expression of proteins involved in the apoptotic cascade, such as overexpressing anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulating pro-apoptotic proteins (e.g., Bax, Bak).[10][11][12][13] This prevents the drug-induced damage from triggering programmed cell death.

-

Alteration of Drug Target: Although the precise molecular target of this compound is not extensively characterized in recent literature, mutations in the target protein could prevent the drug from binding effectively.

Q2: How can I confirm if my resistant cell line is overexpressing ABC transporters?

A2: You can investigate ABC transporter overexpression through several methods:

-

Quantitative PCR (qPCR): Measure the mRNA levels of genes encoding common ABC transporters (e.g., ABCB1, ABCC1, ABCG2).

-

Western Blotting: Detect the protein levels of P-gp, MRP1, and BCRP/ABCG2.

-

Flow Cytometry: Use fluorescent substrates of these pumps (e.g., Rhodamine 123 for P-gp). A lower intracellular fluorescence in resistant cells compared to parental cells, which can be reversed by a known inhibitor (e.g., Verapamil), indicates increased efflux activity.

Q3: What strategies can I explore to overcome this compound resistance in my experiments?

A3: Several strategies, often used in combination, can be effective:

-

Combination Therapy: Use this compound with an inhibitor of a suspected resistance mechanism. For example, co-administer with an ABC transporter inhibitor (chemosensitizer) or an inhibitor of a key DNA repair pathway (e.g., a PARP inhibitor if relevant).[2][4][8]

-

Synthetic Lethality: If the resistant cells have a known deficiency in a specific DNA repair pathway, using this compound to create damage that requires that pathway for repair could be synthetically lethal.

-

Modulation of Apoptosis: Combine this compound with a BH3 mimetic to promote apoptosis in cells that have upregulated anti-apoptotic proteins.[12]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Cell Seeding Density | Optimize and standardize the number of cells seeded per well. Ensure cells are in the logarithmic growth phase during the assay.[14][15] | Consistent cell growth leads to more reproducible IC50 values. |

| Drug Potency/Degradation | Aliquot this compound upon receipt and store at the recommended temperature, protected from light. Use fresh dilutions for each experiment. | Stable drug concentration ensures consistent cellular response. |

| Assay Endpoint | Ensure the assay duration is sufficient for the drug to take effect but not so long that cell overgrowth in control wells confounds the results. A typical duration is 48-72 hours.[14] | A clear dose-response curve is generated. |

Issue 2: Development of a Resistant Cell Line Fails

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Initial Drug Concentration Too High | Start with a low concentration of this compound (e.g., the IC20) and increase the dose in small, stepwise increments over several months.[16] | Gradual pressure allows a subpopulation of cells to adapt and survive, eventually leading to a resistant pool. |

| Inconsistent Drug Exposure | Maintain continuous exposure to the drug. If using a pulsed method, ensure the timing of exposure and recovery is consistent.[16] | Stable selective pressure is maintained, favoring the growth of resistant cells. |

| Cell Line Viability | Closely monitor cell health. If cells are not recovering after a dose increase, reduce the concentration to the previous step and allow more time for adaptation. | The cell population is maintained while resistance is acquired. |

Quantitative Data Summary

The following tables present hypothetical data for illustrative purposes, based on typical results from drug resistance studies.

Table 1: this compound Sensitivity in Parental vs. Resistant Cell Lines

| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |

| HT-29 (Colon) | 15 | 210 | 14.0 |

| A549 (Lung) | 25 | 450 | 18.0 |

| MCF-7 (Breast) | 12 | 180 | 15.0 |

| (Resistance Index = Resistant IC50 / Parental IC50) |

Table 2: Effect of Inhibitors on Reversing this compound Resistance in A549-R Cells (Resistant IC50 = 450 nM)

| Combination Treatment | Inhibitor Target | IC50 of this compound (nM) | Fold Reversal |

| + Verapamil (10 µM) | ABC Transporters | 55 | 8.2 |

| + Olaparib (5 µM) | DNA Repair (PARP) | 120 | 3.75 |

| + Navitoclax (1 µM) | Apoptosis (Bcl-2 family) | 95 | 4.7 |

| (Fold Reversal = IC50 with this compound alone / IC50 in combination) |

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug dilutions. Include vehicle-only controls.

-

Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.[16]

Protocol 2: Development of an this compound-Resistant Cell Line

-

Establish Baseline: Determine the IC50 of this compound for the parental cell line.

-

Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20-IC30.

-

Monitor and Passage: When the cells resume a normal growth rate (compared to untreated controls), passage them and increase the drug concentration by a small factor (e.g., 1.5-fold).

-

Stepwise Increase: Repeat Step 3, gradually increasing the drug concentration over several months. If significant cell death occurs, maintain the current concentration for additional passages before escalating.[16]

-

Cryopreservation: Freeze aliquots of cells at each successful concentration step.

-

Confirmation of Resistance: After achieving growth in a significantly higher drug concentration (e.g., 10-20 times the parental IC50), confirm the resistance by performing an IC50 assay and comparing it to the parental line.

Visualizations

Caption: Key mechanisms of resistance to DNA-damaging agents.

Caption: Workflow for developing and characterizing a resistant cell line.

References

- 1. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Combating resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oaepublish.com [oaepublish.com]

- 7. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into the DNA damage response and tumor drug resistance | Cancer Biology & Medicine [cancerbiomed.org]

- 10. Evasion of Apoptosis as a Cellular Stress Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Apoptosis - Wikipedia [en.wikipedia.org]

- 13. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 15. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]

- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

minimizing Anguinomycin B off-target effects in experimental models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Anguinomycin B in experimental models. The information aims to help minimize off-target effects and ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antitumor antibiotic.[1] While its direct molecular target is not definitively established in publicly available literature, it belongs to the leptomycin-anguinomycin family of natural products. A prominent member of this family, Leptomycin B, is a potent and specific inhibitor of Chromosomal Region Maintenance 1 (CRM1 or XPO1), a key protein responsible for the nuclear export of many proteins and RNAs.[2][3][4][5] Therefore, it is highly probable that this compound also targets CRM1, leading to the nuclear accumulation of tumor suppressor proteins and cell cycle regulators, ultimately inducing cell cycle arrest and apoptosis.

Q2: What are the potential off-target effects of this compound?

Direct off-target effects of this compound have not been extensively profiled. However, based on its classification as a natural product antibiotic and potential CRM1 inhibitor, researchers should consider the following:

-

Interaction with other cellular nucleophiles: Like many reactive natural products, this compound could potentially interact with other cellular components besides CRM1, especially at higher concentrations.

-

General cytotoxicity: At concentrations significantly above its effective dose for on-target activity, this compound may exhibit general cytotoxicity through mechanisms independent of CRM1 inhibition.

-

Impact on the microbiome: As an antibiotic, this compound could have off-target effects on the gut microbiota in in vivo models.

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for accurate interpretation of experimental results. Key strategies include:

-

Dose-response experiments: Always perform a dose-response curve to determine the minimal effective concentration for your specific cell line or model system. Use the lowest concentration that elicits the desired on-target effect.

-

Use of appropriate controls:

-

Vehicle control: To control for the effects of the solvent used to dissolve this compound.

-

Inactive analog control: If available, use a structurally related but biologically inactive analog of this compound.

-

Positive control: A well-characterized CRM1 inhibitor like Leptomycin B can be used to confirm the expected on-target phenotype.[3][6]

-

-

On-target validation: Confirm that the observed phenotype is due to CRM1 inhibition. This can be done by observing the nuclear accumulation of known CRM1 cargo proteins (e.g., p53, FOXO3a) via immunofluorescence or western blotting of nuclear and cytoplasmic fractions.

-

Orthogonal approaches: Use complementary methods to validate your findings, such as siRNA/shRNA knockdown of CRM1, to mimic the effect of this compound.

Q4: There is some evidence that related anguinomycins are more effective in cells with an inactivated retinoblastoma (pRb) pathway. Should I consider this in my experimental design?

Yes. Anguinomycins C and D have been shown to induce cell death selectively in cells where the retinoblastoma protein (pRb) is inactivated.[6] This suggests a potential link between the cellular response to anguinomycins and the status of the pRb pathway. The pRb pathway is a critical regulator of the cell cycle, and its inactivation is a hallmark of many cancers.[7][8][9][10][11] When designing your experiments, it is advisable to:

-

Characterize the pRb status of your cell lines: Use cell lines with known pRb status (proficient or deficient) to assess for differential sensitivity to this compound.

-

Investigate downstream pRb pathway components: Analyze the effects of this compound on key proteins in the pRb pathway.

Troubleshooting Guides

Problem 1: High Cytotoxicity and Inconsistent Results in Cell-Based Assays

| Potential Cause | Troubleshooting Step |

| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If observed, try a different solvent or a lower final concentration. |

| Inappropriate Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Perform a solvent toxicity control. |

| Cell Density | Optimize cell seeding density. Too high or too low cell density can affect the apparent cytotoxicity.[12] |

| Assay Interference | Some assay reagents can be incompatible with natural products. Consider using a different cytotoxicity assay method (e.g., LDH release vs. MTT).[13][14] |

| Incorrect Incubation Time | Optimize the incubation time with this compound. A time-course experiment can reveal the optimal window for observing specific effects. |

Problem 2: Difficulty Confirming On-Target (CRM1) Engagement

| Potential Cause | Troubleshooting Step |

| Suboptimal Antibody for Detection | Validate the antibodies used for detecting nuclear accumulation of CRM1 cargo proteins. |

| Insufficient Drug Concentration or Incubation Time | Increase the concentration of this compound or the incubation time to ensure sufficient target engagement. Refer to your dose-response curve. |

| Cell Line Specific Differences | The expression levels of CRM1 and its cargo can vary between cell lines. Choose a cell line known to have a robust response to CRM1 inhibition. |

| Technical Issues with Cellular Fractionation | If performing nuclear/cytoplasmic fractionation, ensure the purity of your fractions using appropriate protein markers (e.g., Histone H3 for nuclear, Tubulin for cytoplasmic). |

Quantitative Data Summary

Due to the limited publicly available data specifically for this compound, the following table includes data for the closely related and well-characterized CRM1 inhibitor, Leptomycin B, to provide a reference for expected potency.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Leptomycin B | SiHa | Cytotoxicity (72h) | 0.4 nM | [6] |

| Leptomycin B | HCT-116 | Cytotoxicity (72h) | 0.3 nM | [6] |

| Leptomycin B | SKNSH | Cytotoxicity (72h) | 0.4 nM | [6] |

| Leptomycin B | Various Cancer Cell Lines | Cytotoxicity (72h) | 0.1 - 10 nM | [3][4][5] |

| This compound | Murine P388 Leukemia | Cytotoxicity | Highly cytotoxic | Not Quantified |

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Adherent cells of interest

-

Complete culture medium

-

This compound stock solution (in an appropriate solvent like DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Dilution: Prepare a serial dilution of this compound in complete culture medium.

-

Treatment: Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.[15]

Protocol 2: Immunofluorescence for Nuclear Accumulation of a CRM1 Cargo Protein

This protocol can be used to visually confirm the on-target effect of this compound by observing the nuclear accumulation of a known CRM1 cargo protein (e.g., p53).

Materials:

-

Cells grown on coverslips in a multi-well plate

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against the CRM1 cargo protein

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound at the desired concentration and for the appropriate time. Include a vehicle control.

-

Fixation: Wash the cells with PBS and fix with 4% PFA.

-

Permeabilization: Wash with PBS and permeabilize the cells.

-

Blocking: Wash with PBS and block with blocking buffer.

-

Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody.

-

Nuclear Staining: Wash with PBS and stain the nuclei with DAPI.

-

Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.

Visualizations

This compound Experimental Workflow

Caption: A typical experimental workflow for characterizing this compound.

Hypothesized Signaling Pathway of this compound

Caption: Hypothesized mechanism of this compound via CRM1 inhibition.

The Retinoblastoma (pRb) Pathway and Cell Cycle Control

References

- 1. New antitumor antibiotics, anguinomycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors of CRM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Relevance of pRB Loss in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. the-rb-and-p53-pathways-in-cancer - Ask this paper | Bohrium [bohrium.com]

- 9. pRB, a Tumor Suppressor with a Stabilizing Presence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Retinoblastoma protein - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com.cn]

- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Technical Support Center: Troubleshooting Variability in Anguinomycin B Bioassay Results

Welcome to the technical support center for Anguinomycin B bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and plate-to-plate variability in our cytotoxicity assays with this compound. What are the potential causes?

A1: High variability in cytotoxicity assays, such as the MTT assay, is a common challenge. Several factors can contribute to this issue:

-

Cell Seeding and Growth: Inconsistent cell numbers per well is a primary source of variability. Ensure your cell suspension is homogenous before and during seeding. "Edge effects," where wells on the perimeter of the plate evaporate more quickly, can also lead to uneven cell growth. To mitigate this, consider not using the outer wells for experimental data and filling them with sterile PBS or media instead.

-